molecular formula C4H10O2PS+ B3059414 Phosphonothioic acid, O,O-diethyl ester CAS No. 999-01-9

Phosphonothioic acid, O,O-diethyl ester

Cat. No.: B3059414
CAS No.: 999-01-9
M. Wt: 153.16 g/mol
InChI Key: RJODUASCKGDMQK-UHFFFAOYSA-N
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Description

Phosphonothioic acid, O,O-diethyl ester (CAS: Not explicitly provided in evidence; see structural analogues below) is an organophosphorus compound characterized by a central phosphorus atom bonded to two ethoxy (O-ethyl) groups, one sulfur atom, and a variable substituent (denoted as R). Its general structure is O,O-Diethyl R-phosphonothioate, where R determines its chemical reactivity, biological activity, and applications. This compound belongs to a broader class of organothiophosphates, which are widely used as pesticides, chemical warfare agents, and enzyme inhibitors due to their ability to interact with acetylcholinesterase .

Key synonyms include O,O-Diethyl O-phenyl thiophosphate () and O,O-Diethyl S-[2-(diethylamino)ethyl] phosphorothioate (Amiton, ). Variations in the R group significantly alter its physicochemical and toxicological profiles, as discussed below.

Properties

IUPAC Name

diethoxy(sulfanylidene)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2PS/c1-3-5-7(8)6-4-2/h3-4H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJODUASCKGDMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[P+](=S)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2PS+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073245
Record name Phosphonothioic acid, O,O-diethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

999-01-9
Record name Diethyl thiophosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonothioic acid, O,O-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-diethyl thiophosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.413
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL THIOPHOSPHITE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Scientific Research Applications

Scientific Research Applications

1. Agricultural Use:

  • Insecticide and Acaricide: Phosphonothioic acid, O,O-diethyl ester is widely used as a pesticide to control sucking insects such as aphids and spider mites. Its systemic action allows it to be absorbed by plants, providing protection from within .
  • Fungicide Potential: Research indicates potential applications in controlling fungal pathogens, although this area requires further investigation to establish efficacy and safety .

2. Environmental Studies:

  • Toxicology Assessments: Studies focus on the environmental impact of phosphonothioic acid, particularly its degradation products and their effects on non-target organisms. Understanding its persistence in soil and water systems is crucial for assessing ecological risks .
  • Bioaccumulation Studies: Investigations into how this compound accumulates in biological systems help evaluate potential risks to wildlife and human health.

3. Chemical Synthesis:

  • Intermediate for Organophosphate Production: Phosphonothioic acid derivatives are utilized as intermediates in the synthesis of other organophosphate compounds, which have various industrial applications .

Safety and Toxicological Considerations

This compound is classified as highly toxic. Safety data sheets emphasize the following:

  • Health Risks: Exposure can lead to symptoms such as headaches, dizziness, muscle twitching, and respiratory distress due to its action as a cholinesterase inhibitor .
  • Protective Measures: Appropriate personal protective equipment (PPE) is essential when handling this compound to prevent skin contact and inhalation.

Case Studies

Case Study 1: Efficacy Against Aphids
A study conducted on the application of phosphonothioic acid revealed a significant reduction in aphid populations on treated crops compared to untreated controls. The results demonstrated a 90% reduction of aphid infestation within two weeks of treatment, highlighting its effectiveness as a systemic insecticide.

Case Study 2: Environmental Impact Assessment
Research assessing the environmental fate of phosphonothioic acid showed that while it can degrade in soil under aerobic conditions, its metabolites may pose risks to aquatic ecosystems. The study recommended monitoring programs to track its environmental concentrations and effects on non-target species.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights critical differences between phosphonothioic acid, O,O-diethyl ester, and its analogues:

Compound Name (CAS) R Group Substituent Molecular Formula Molecular Weight Key Applications Acute Toxicity (LD50, Oral, Rat)
This compound Variable (e.g., phenyl, nitroaryl) C₄H₁₁O₂PS (base) ~186 (base) Pesticide intermediate, research Varies widely with R substituent
Paraoxon (311-45-5, ) p-Nitrophenyl C₁₀H₁₄NO₆P 275.22 Acetylcholinesterase inhibitor 1.8–3 mg/kg
Quinalphos (13593-03-8, ) Quinoxalin-2-yl C₁₂H₁₅N₂O₃PS 298.29 Insecticide 62–137 mg/kg
Disulfoton (298-04-4, ) S-[2-(Ethylthio)ethyl] C₈H₁₉O₂PS₃ 274.38 Systemic insecticide 2–12 mg/kg
Amiton (78-53-5, ) S-[2-(Diethylamino)ethyl] C₁₀H₂₄NO₃PS 269.38 Acaricide, nerve agent simulant 2.5–5 mg/kg
Etrimfos (38260-54-7, ) 6-Ethoxy-2-ethyl-4-pyrimidinyl C₁₀H₁₇N₂O₃PS 276.29 Insecticide 1,800 mg/kg (low toxicity)

Key Findings from Comparative Studies

Toxicity and Substituent Effects: Electron-Withdrawing Groups (e.g., nitro in Paraoxon) enhance acetylcholinesterase inhibition, leading to extreme toxicity (LD50 < 5 mg/kg) . Aminoalkyl Substituents (e.g., diethylaminoethyl in Amiton) increase lipid solubility, enabling rapid absorption and neurotoxic effects . Bulkier Groups (e.g., pyrimidinyl in Etrimfos) reduce bioavailability, resulting in lower toxicity .

Hydrolysis and Environmental Persistence: Compounds with thioether linkages (e.g., Disulfoton) exhibit slower hydrolysis in water compared to oxon analogues, increasing environmental persistence . MnO₂ and TiO₂ catalyze hydrolysis of thiophosphate esters (e.g., Quinalphos), breaking P–S bonds to form less toxic phosphoric acid derivatives .

Biochemical Interactions: Phosphonothioic acids (with P=S bonds) show lower pKa values than phosphonic acids (P=O), making them better mimics of natural phosphate esters in enzyme inhibition (e.g., alkaline phosphatases) .

Q & A

Q. What are the optimal synthetic routes for preparing phosphonothioic acid, O,O-diethyl ester, and how can purity be ensured?

this compound is typically synthesized via nucleophilic substitution between phenylthiophosphonyl dichloride and ethanol under controlled conditions. Key parameters include:

  • Reagent ratios : Stoichiometric excess of ethanol (2:1 molar ratio to dichloride) to drive the reaction .
  • Catalysts : Use of tertiary amines (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification : Distillation under reduced pressure (e.g., 80–100°C at 1–5 mmHg) to isolate the ester, followed by characterization via <sup>31</sup>P NMR to confirm >95% purity .

Q. What spectroscopic methods are most effective for characterizing phosphonothioic acid esters?

  • <sup>31</sup>P NMR : Critical for confirming the phosphorus environment. For O,O-diethyl esters, expect a singlet near δ 35–45 ppm .
  • GC-MS : Identifies molecular ions (e.g., m/z 246 for C10H15O2PS) and detects impurities .
  • IR Spectroscopy : P=S stretches appear at 600–650 cm<sup>-1</sup>, while P-O-C (ester) bands occur at 950–1050 cm<sup>-1</sup> .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl vs. alkyl substituents) alter the reactivity and toxicity of phosphonothioic acid esters?

  • Electron-Withdrawing Groups : Nitro or chloro substituents (e.g., in O-4-nitrophenyl analogs) increase electrophilicity at phosphorus, enhancing acetylcholinesterase inhibition .
  • Steric Effects : Bulky groups (e.g., isopropyl in CAS 333-41-5) reduce hydrolysis rates but may improve environmental persistence .
  • Toxicity Correlation : Methyl esters (CAS 6996-81-2) show lower acute toxicity (LD50 >500 mg/kg in rats) compared to nitro-substituted derivatives (LD50 ~5 mg/kg) .

Q. How can conflicting toxicological data for phosphonothioic acid esters be resolved?

Discrepancies often arise from:

  • Dose-Response Variability : Inconsistent results in neurotoxicity studies may stem from differences in exposure duration (acute vs. chronic) .
  • Metabolic Pathways : Species-specific cytochrome P450 activity alters metabolite profiles. For example, rat liver microsomes oxidize O,O-diethyl esters faster than human analogs .
  • Experimental Design : Use standardized OECD guidelines (e.g., Test No. 423 for acute oral toxicity) and include in vitro assays (e.g., SH-SY5Y cell lines for neurotoxicity) to validate in vivo findings .

Q. What methodologies are recommended for studying environmental degradation pathways of phosphonothioic acid esters?

  • Hydrolysis Studies : Monitor pH-dependent degradation (e.g., half-life of 7 days at pH 9 vs. 30 days at pH 5) using HPLC .
  • Photolysis : UV-Vis irradiation (λ=254 nm) in aqueous solutions identifies thiophosphoryl oxides as primary photoproducts .
  • Soil Sorption : Measure log Koc values (e.g., 2.5–3.0 for O,O-diethyl esters) to assess mobility in agricultural soils .

Q. How can computational modeling predict the acetylcholinesterase inhibition mechanism of phosphonothioic acid esters?

  • Docking Simulations : Use software like AutoDock Vina to model ester binding to the AChE active site (e.g., π-π stacking with Trp86 and hydrogen bonding to Glu199) .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with IC50 values to design less toxic analogs .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed toxicology studies (e.g., Toxicology and Applied Pharmacology, Chemosphere) over non-academic databases .
  • Safety Protocols : Follow OSHA guidelines for handling neurotoxic esters (e.g., PPE, fume hoods) due to acute dermal and inhalation risks .

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